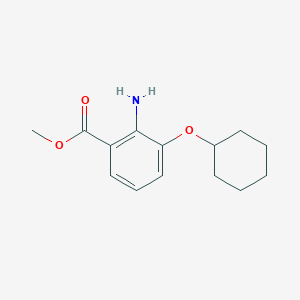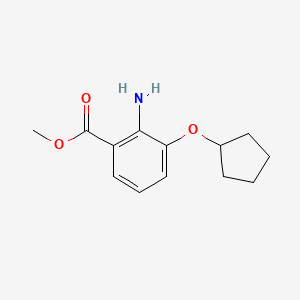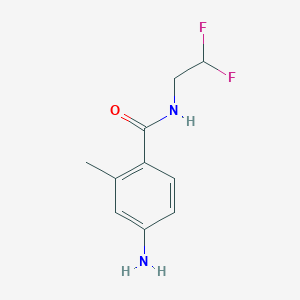
Fmoc-3-(3-aminophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3-(3-aminophenyl)propanoic acid: is a chemical compound with the molecular formula C24H21NO4 and a molecular weight of 387.43 g/mol. It is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis due to its Fmoc (9-fluorenylmethoxycarbonyl) protecting group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminophenylpropanoic acid as the starting material.
Fmoc Protection: The amino group of 3-aminophenylpropanoic acid is protected using Fmoc chloride in the presence of a base such as triethylamine.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The process is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH.
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds between amino acids.
Oxidation and Reduction: The phenyl ring can undergo various oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling Reactions: Coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used in peptide synthesis.
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Major Products Formed:
Deprotection: The major product is the free amine, 3-aminophenylpropanoic acid.
Coupling Reactions: Peptides with the desired sequence are formed.
Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl ring can be produced.
科学研究应用
Chemistry: The compound is widely used in peptide synthesis and organic synthesis due to its Fmoc protecting group. Biology: It is used in the study of protein interactions and structure-function relationships. Medicine: The compound can be used in the development of peptide-based drugs and therapeutics. Industry: It is used in the production of bioactive peptides and in the pharmaceutical industry for drug development.
作用机制
The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis and is removed under specific conditions to allow for peptide bond formation. The molecular targets and pathways involved depend on the specific peptide sequence being synthesized.
相似化合物的比较
Fmoc-3-(Boc-aminomethyl)-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-phenylalanine: A similar compound with a different protecting group.
Uniqueness: Fmoc-3-(3-aminophenyl)propanoic acid is unique due to its specific structure and the presence of the Fmoc group, which makes it particularly useful in peptide synthesis.
属性
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)13-12-16-6-5-7-17(14-16)25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWPUNMRKHXNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane](/img/structure/B7972825.png)



![2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide](/img/structure/B7972877.png)


